![molecular formula C13H10ClNO2 B2777672 2-(4-Chlorophenoxy)benzenecarbaldehyde oxime CAS No. 449778-56-7](/img/structure/B2777672.png)
2-(4-Chlorophenoxy)benzenecarbaldehyde oxime
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Description
2-(4-Chlorophenoxy)benzenecarbaldehyde oxime is a chemical compound with the molecular formula C13H10ClNO2 . It is used in various applications, including pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 2-(4-Chlorophenoxy)benzenecarbaldehyde oxime consists of a benzene ring attached to a chlorophenoxy group and an oxime group . The molecular weight of the compound is 247.68 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Chlorophenoxy)benzenecarbaldehyde oxime include a melting point of 101-103°C . The compound has a molar mass of 247.68 .Scientific Research Applications
Synthesis and Chemical Properties
Research on oxime ether derivatives, including those structurally related to 2-(4-Chlorophenoxy)benzenecarbaldehyde oxime, focuses on their synthesis, crystallographic studies, and electronic structure analysis. For instance, the study by Dey et al. (2017) synthesized three oxime ether derivatives and analyzed their crystal structures, molecular electrostatic potential surfaces, and electronic structures. This research provides valuable insights into the molecular geometry and intermolecular interactions of such compounds, offering potential pathways for the development of novel materials and chemicals (Dey, Praveena, Pal, & Mukherjee, 2017).
Environmental Remediation
Advanced oxidation processes (AOPs) employing the Cr(III)/Cr(VI) redox cycle have been explored for the oxidative degradation of aqueous organic pollutants, such as 4-chlorophenol, which is structurally similar to 2-(4-Chlorophenoxy)benzenecarbaldehyde oxime. The study by Bokare and Choi (2011) demonstrates the potential of using these redox cycles in AOPs for environmental cleanup, particularly in treating contaminated water with recalcitrant organic compounds (Bokare & Choi, 2011).
Theoretical Studies
Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have been applied to understand the interactions and adsorption mechanisms of chlorophenols on various substrates. A study by Wei et al. (2019) investigated the adsorption mechanism of chlorophenols, including 4-chlorophenol, onto graphene oxide, revealing the roles of hydrophobic effects, hydrogen bonds, and π-π interactions. These insights could be crucial for designing effective adsorbents for removing environmental pollutants (Wei, Zhao, Khan, Sun, Ji, Ai, & Wang, 2019).
Catalysis and Reaction Mechanisms
Investigations into the reactivity and catalytic properties of oxime compounds, including those similar to 2-(4-Chlorophenoxy)benzenecarbaldehyde oxime, offer insights into their potential applications in synthetic chemistry. For example, the study on the reactivity of benzophenone O-vinyloxime by Zaitsev et al. (2003) provides valuable knowledge on its interactions with various reagents, forming a basis for novel synthetic pathways and chemical transformations (Zaitsev, Shmidt, Vasil’tsov, Mikhaleva, Morozova, Ushakov85, Afonin, & Il'icheva, 2003).
properties
IUPAC Name |
(NE)-N-[[2-(4-chlorophenoxy)phenyl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-11-5-7-12(8-6-11)17-13-4-2-1-3-10(13)9-15-16/h1-9,16H/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGDKOKJTRXABA-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/O)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)benzenecarbaldehyde oxime |
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